
GA3-AM
Overview
Description
GA3-AM, also known as gibberellic acid 3-acetoxymethyl ester, is a derivative of gibberellic acid, a naturally occurring plant hormone. Gibberellic acid is a diterpenoid carboxylic acid that belongs to the gibberellins family and acts as a natural plant growth regulator. This compound is used in various scientific research applications due to its ability to penetrate cell membranes more efficiently than gibberellic acid itself .
Preparation Methods
Synthetic Routes and Reaction Conditions
GA3-AM can be synthesized from gibberellic acid through esterification. The process involves the reaction of gibberellic acid with acetoxymethyl chloride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography to ensure the completion of the reaction .
Industrial Production Methods
Industrial production of this compound involves the large-scale esterification of gibberellic acid. The process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pH, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
GA3-AM undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: this compound can be hydrolyzed back to gibberellic acid in the presence of water or aqueous solutions.
Oxidation: this compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form reduced derivatives of gibberellic acid.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Gibberellic acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Reduced derivatives of gibberellic acid.
Scientific Research Applications
GA3-AM has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Employed in plant biology research to study the effects of gibberellins on plant growth and development.
Medicine: Investigated for its potential therapeutic effects, including its role in promoting cell growth and differentiation.
Mechanism of Action
GA3-AM exerts its effects by penetrating cell membranes more efficiently than gibberellic acid. Once inside the cell, it is hydrolyzed to release gibberellic acid, which then interacts with specific receptors to initiate a cascade of molecular events. These events include the activation of transcription factors and the expression of genes involved in cell growth and development. The primary molecular targets of gibberellic acid are the gibberellin receptors, which are part of the DELLA protein family .
Comparison with Similar Compounds
GA3-AM is unique compared to other gibberellins due to its enhanced cell membrane permeability. This property makes it more effective in certain applications where rapid cellular uptake is required. Similar compounds include:
Gibberellic acid (GA3): The parent compound, less permeable to cell membranes.
Gibberellin A4 (GA4): Another gibberellin with similar biological activity but different structural properties.
Gibberellin A7 (GA7): Similar to GA3 but with distinct effects on plant growth and development.
This compound stands out due to its ability to deliver gibberellic acid more efficiently into cells, making it a valuable tool in both research and industrial applications .
Properties
IUPAC Name |
acetyloxymethyl (1R,2R,5S,8S,9S,10R,11S,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-11-8-20-9-21(11,27)6-4-13(20)22-7-5-14(24)19(3,18(26)30-22)16(22)15(20)17(25)29-10-28-12(2)23/h5,7,13-16,24,27H,1,4,6,8-10H2,2-3H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIYFJSPDLOPEX-AXKFECAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)C1C2C3(C(C=CC2(C4C15CC(=C)C(C5)(CC4)O)OC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCOC(=O)[C@H]1[C@@H]2[C@]3([C@H](C=C[C@]2([C@H]4[C@@]15CC(=C)[C@@](C5)(CC4)O)OC3=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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